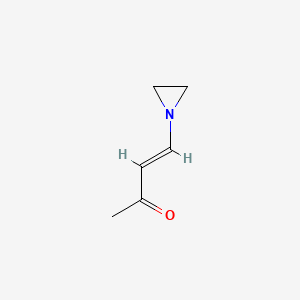

(E)-4-(aziridin-1-yl)but-3-en-2-one

Description

Properties

CAS No. |

18277-57-1 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14176 |

Origin of Product |

United States |

Preparation Methods

Aziridine Aldehyde Synthesis

The preparation of aziridine aldehydes serves as a critical precursor. A protocol from the Royal Society of Chemistry outlines a two-step process starting from aziridine esters:

-

Reduction : Aziridine esters are reduced to alcohols using lithium aluminum hydride (LiAlH₄).

-

Oxidation : The resulting alcohol undergoes Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) at −78°C to yield the aldehyde.

Key challenges include the instability of aziridine aldehydes, necessitating immediate use in subsequent steps.

Wittig Reaction Conditions

The aldehyde is subjected to Wittig olefination with stabilized ylides to form the α,β-unsaturated ketone. For example:

-

Ylide : Ph₃P=CHCO₂Et

-

Solvent : Dichloromethane

-

Temperature : 25°C

-

Yield : 88% for 4-(1-(2,4-dimethoxybenzyl)aziridin-2-yl)but-3-en-2-one.

Table 1: Wittig Olefination Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Ylide Stability | Stabilized (e.g., Ph₃P) | Prevents side reactions |

| Solvent Polarity | CH₂Cl₂ | Enhances solubility |

| Reaction Time | 12–24 h | Ensures completion |

Tosylation-Mediated Aziridinium Ion Formation

Tosylate Intermediate Synthesis

A method from JoVE involves converting aziridine alcohols to tosylates for improved stability:

Ring Expansion and Ketone Formation

Tosylates undergo nucleophilic ring-opening in acetonitrile with sodium acetate, followed by oxidation to yield the target ketone. This method avoids sensitive aldehyde intermediates, enhancing scalability.

Table 2: Tosylation vs. Direct Oxidation

| Method | Advantages | Limitations |

|---|---|---|

| Tosylation | Stable intermediates | Requires extra steps |

| Direct Oxidation | Fewer steps | Low stability |

Grignard Reaction for Aziridine Ketones

Weinreb Amide Intermediate

For alkyl-substituted aziridines, direct Wittig reactions fail due to aldehyde instability. Instead:

-

Weinreb Amide Formation : Aziridine esters are converted to Weinreb amides.

-

Grignard Addition : Reaction with Grignard reagents (e.g., MeMgBr) yields ketones.

Equation :

Yield and Selectivity

-

Substrate : CH₃(C₁₀H₂₀)CH₂-aziridine

-

Stereoselectivity : >90% E isomer due to ylide geometry.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Large-scale production prioritizes:

-

Solvent Recovery : CH₂Cl₂ and acetonitrile are distilled and reused.

-

Catalyst Loadings : Triphenylphosphine oxide byproducts are removed via filtration.

Purity Specifications

-

HPLC Purity : >99% for pharmaceutical applications.

-

Impurity Profile : Residual DMSO <0.1% (ICH guidelines).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (E)-4-(aziridin-1-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Aziridine-containing compounds have been studied for their anticancer, antimicrobial, and antibacterial properties .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (E)-4-(aziridin-1-yl)but-3-en-2-one involves its interaction with biological molecules through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its biological activity, including its potential anticancer effects by inducing DNA cross-linking and inhibiting cell division .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic nature of substituents on the β-position of enones significantly impacts their conjugation and reactivity. Key analogs and their properties include:

Table 1: Substituent Effects on Electronic Properties

Key Observations :

- Electron-donating groups (e.g., NMe₂) red-shift UV-Vis absorption by enhancing conjugation, while electron-withdrawing groups (e.g., NO₂) blue-shift it .

- Nonlinear optical properties correlate with substituent polarizability; the aziridine’s strained ring could enhance Reχ³ compared to aryl analogs .

Key Observations :

- Aziridine’s ring strain may complicate synthesis, necessitating mild conditions to prevent ring-opening.

- Oxidative or coupling methods (as in and ) could be adapted with aziridine-containing intermediates.

Key Observations :

- Electron-rich substituents (e.g., indole, methoxy) improve cell permeability and target engagement .

Physicochemical Properties

Melting points, solubility, and stability vary with substituent bulk and polarity:

Table 4: Physicochemical Data

Key Observations :

- Aziridine’s small size and polarity may improve solubility in polar solvents relative to bulkier aryl groups.

- Stability could be lower due to aziridine’s propensity for ring-opening under acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.